molecular formula C8H8N2 B3426061 3-methyl-1H-indazole CAS No. 50407-19-7

3-methyl-1H-indazole

Cat. No.: B3426061
CAS No.: 50407-19-7
M. Wt: 132.16 g/mol
InChI Key: FWOPJXVQGMZKEP-UHFFFAOYSA-N
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Description

3-methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The methyl group at the 3-position of the indazole ring distinguishes this compound from other indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. One common approach involves the Cu(OAc)₂-catalyzed N–N bond formation using oxygen as the terminal oxidant. This method starts with 2-(methylamino)benzonitrile reacting with an organometallic reagent to form an N–H ketimine species, which then undergoes Cu(OAc)₂-catalyzed reaction in DMSO under an O₂ atmosphere to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable processes that ensure high yields and purity. One such method includes the synthesis of 3-methyl-6-nitro-1H-indazole as an intermediate, which is then further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indazole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of the indazole ring, which provides multiple reactive sites.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while nitration can produce nitro-substituted indazoles .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1H-indazole and its derivatives have garnered attention for their potential as therapeutic agents. Key areas of focus include:

  • Anticancer Activity : Research has demonstrated that this compound derivatives can inhibit cancer cell proliferation. For instance, a study synthesized several derivatives that showed strong inhibitory effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells. The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Bromodomain Inhibition : Specific derivatives of this compound have been identified as selective inhibitors of bromodomain-containing protein 4 (BRD4), a target implicated in cancer progression. Compounds like 9d demonstrated significant affinity for BRD4-BD1 and effectively suppressed the expression of c-Myc, a downstream target associated with tumor growth .
  • Antifungal Properties : The compound has also shown promising antifungal activities against Candida species. Certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest potential for developing new antifungal agents .

Biological Research

The biological activities of this compound extend beyond anticancer effects:

  • Anti-inflammatory Effects : Studies indicate that indazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antibacterial Activity : Some derivatives have demonstrated antibacterial properties, which could be beneficial in developing new antibiotics .

Chemical Synthesis

In the realm of organic chemistry, this compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including electrophilic substitutions and coupling reactions, facilitating the development of novel pharmaceuticals and agrochemicals .

Industrial Applications

The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of compounds with tailored properties for specific industrial applications .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
6oK5625.15Apoptosis induction via Bcl2 inhibition
9dMV4;11Not specifiedBRD4 inhibition leading to c-Myc suppression
10gA549Not specifiedInduces cell cycle arrest

Table 2: Antifungal Activity of Indazole Derivatives

CompoundCandida SpeciesMIC (mM)
10gC. albicans0.5
10aC. glabrata (susceptible)0.8
10cC. glabrata (resistant)1.0

Case Study 1: Anticancer Evaluation

A study focused on synthesizing a series of this compound derivatives to evaluate their anticancer properties against multiple cell lines. The results indicated that certain modifications to the indazole core significantly enhanced antitumor activity, suggesting a structure-activity relationship that could guide future drug development .

Case Study 2: Antifungal Development

Research on the antifungal properties of indazole derivatives revealed that specific substitutions could improve efficacy against resistant strains of Candida species. This highlights the potential for these compounds to address growing concerns about antifungal resistance .

Comparison with Similar Compounds

3-methyl-1H-indazole can be compared with other indazole derivatives, such as 1-methylindazole-3-carboxylic acid and 2H-indazole. While these compounds share a common indazole core, their unique substituents confer different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other indazole derivatives.

Biological Activity

3-Methyl-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of bromodomain-containing protein 4 (BRD4), which plays a significant role in cancer progression.

Key Findings:

  • A series of this compound derivatives were synthesized and evaluated for their inhibitory activities against BRD4-BD1. Notably, compounds such as 9d, 9u, and 9w exhibited strong affinities and effectively suppressed the proliferation of MV4;11 cancer cell lines. Compound 9d demonstrated excellent selectivity for BRD4 and effectively inhibited c-Myc expression, a downstream target of BRD4 .
  • Another study reported that compound 6o showed promising inhibitory effects against K562 leukemia cells with an IC50 value of 5.15 µM, while exhibiting selectivity for normal HEK-293 cells (IC50 = 33.2 µM). This compound was found to induce apoptosis through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Research Highlights:

  • A study synthesized several derivatives (1a-1d and 2a-2d) of this compound and evaluated their antibacterial activity using the cup plate method against Bacillus subtilis and Escherichia coli. All derivatives exhibited antibacterial activity, with varying degrees of effectiveness compared to ciprofloxacin as a standard .
CompoundBacterial StrainActivity
1aB. subtilisActive
1bE. coliActive
1cB. subtilisActive
1dE. coliActive

Antifungal Activity

The antifungal properties of indazole derivatives have been explored as well, particularly against Candida species.

Study Insights:

  • A series of 3-phenyl-1H-indazole derivatives were evaluated for their anticandidal activity. Compound 10g was identified as the most active against Candida albicans, demonstrating significant potential for developing new antifungal agents .
CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
10gC. albicansLow concentration effective
10aC. glabrata (susceptible)Effective at 100 µM
10cC. glabrata (resistant)Effective at 1 mM

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Research indicates that specific substituents on the indazole ring significantly influence their biological efficacy.

Notable Observations:

  • The presence of substituents at both the 4-position and 6-position on the indazole scaffold plays a critical role in enhancing IDO1 inhibition activities, indicating that careful modification can lead to improved pharmacological profiles .

Properties

IUPAC Name

3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOPJXVQGMZKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356243
Record name 3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50407-19-7, 3176-62-3
Record name 3-Methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50407-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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